molecular formula C11H8F3NO2 B8386429 (3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol

(3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol

Cat. No. B8386429
M. Wt: 243.18 g/mol
InChI Key: NOLJLKGVOOKSRJ-UHFFFAOYSA-N
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Patent
US08835470B2

Procedure details

To a solution of (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol (5.24 g, 21.6 mmol) in acetone (75 mL) at room temperature (immersed in a water bath) was added Jones' Reagent (43.8 mL, 53.9 mmol) via addition funnel slowly over 1.5 h. The dark reaction mixture was stirred at room temperature overnight. By HPLC, the reaction was 93% complete. An additional 0.5 equivalents (9 mL) of the Jones' Reagent was added. After 1 h, the reaction was 95% complete. After an additional 3h, the reaction was 96% complete. An additional 0.5 equivalents (9 mL) of the Jones' Reagent was added. The reaction mixture was stirred for an additional 2.5 h. By HPLC, the reaction was 97% complete. Isopropyl alcohol (6 mL) was added, and the mixture was stirred for 90 min, resulting in a dark green precipitate. The mixture was diluted with ether (600 mL), washed with a 2% aqueous solution of sodium hydrogen sulfite (5×100 mL), and the organic layer was collected. The aqueous layer was back-extracted with ether (2×100 mL). By HPLC, there was no additional product in the aqueous layer. The combined organic layers were washed with water (100 mL), washed with a saturated aqueous solution of brine (100 mL), and dried over anhydrous sodium sulfate. The aqueous layer was back-extracted with ether (100 mL), and the organic layer was added to the previous organic layers. The solution was concentration under reduced pressure to give 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid as an off-white solid. The solid was diluted with dichloromethane (200 mL), washed with a 2% aqueous solution of sodium hydrogen sulfite, washed with brine, and dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid (3.84 g, 14.93 mmol, 69.3% yield) as a pale yellow solid. The product was 96% pure by HPLC with a ret. time=1.60 min.-Column: CHROMOLITH® SpeedROD 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA. LC/MS M+1=258.2.
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Jones' Reagent
Quantity
43.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Jones' Reagent
Quantity
9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Jones' Reagent
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:11]([C:12]([F:15])([F:14])[F:13])=[C:10]([CH2:16][OH:17])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(C)=[O:20].OS(O)(=O)=O.O=[Cr](=O)=O.C(O)(C)C>CC(C)=O.CCOCC>[C:1]1([C:7]2[C:11]([C:12]([F:15])([F:13])[F:14])=[C:10]([C:16]([OH:20])=[O:17])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.24 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)CO
Name
Jones' Reagent
Quantity
43.8 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones' Reagent
Quantity
9 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
3h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Jones' Reagent
Quantity
9 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Five
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(C)O
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel slowly over 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an additional 2.5 h
Duration
2.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
resulting in a dark green precipitate
WASH
Type
WASH
Details
washed with a 2% aqueous solution of sodium hydrogen sulfite (5×100 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with ether (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL)
WASH
Type
WASH
Details
washed with a saturated aqueous solution of brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with ether (100 mL)
ADDITION
Type
ADDITION
Details
the organic layer was added to the previous organic layers
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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